molecular formula C7H13NO3 B1252957 Methyl 4-hydroxypiperidine-3-carboxylate CAS No. 959958-24-8

Methyl 4-hydroxypiperidine-3-carboxylate

Cat. No.: B1252957
CAS No.: 959958-24-8
M. Wt: 159.18 g/mol
InChI Key: KQOGWNKGUKQZHP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxypiperidine-3-carboxylate plays a significant role in biochemical reactions, particularly as a metabolite . It interacts with various enzymes and proteins, including tyrosinase, an enzyme involved in melanin production Additionally, its role as a secondary alcohol and piperidinecarboxylate ester further highlights its biochemical versatility .

Cellular Effects

This compound influences cellular processes by inhibiting tyrosinase activity, which affects melanin production in skin cells This inhibition can lead to reduced melanin synthesis, making it a candidate for cosmetic applications

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as tyrosinase . This binding inhibits the enzyme’s activity, leading to decreased melanin production. Additionally, its role as a secondary alcohol may involve enzyme inhibition or activation, contributing to its diverse biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that maintaining the compound at -20°C helps preserve its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit tyrosinase activity without causing adverse effects. Higher doses could potentially lead to toxic effects, emphasizing the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways as a metabolite . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role in metabolic flux and its impact on metabolite levels are areas of active investigation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that influence its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypiperidine-3-carboxylate can be synthesized through the esterification of 4-hydroxypiperidine-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Methyl 4-hydroxypiperidine-3-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of a hydroxyl group and an ester group on the piperidine ring, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 4-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOGWNKGUKQZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519840
Record name Methyl 4-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959958-24-8
Record name Methyl 4-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxypiperidine-3-carboxylate
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